

BRD4354 Ditrifluoroacetate: A Technical Guide to its Covalent Inhibition Mechanism

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Compound of Interest

Compound Name: BRD 4354 ditrifluoroacetate

Cat. No.: B2724257

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This technical guide provides an in-depth exploration of the covalent inhibition mechanism of BRD4354 ditrifluoroacetate, a small molecule that has garnered significant interest for its dual-targeting capabilities. BRD4354 has been identified as a selective inhibitor of Class IIa histone deacetylases (HDACs) 5 and 9, and a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.^{[1][2]} This document will dissect the molecular interactions, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying mechanisms and workflows.

Core Inhibition Profile of BRD4354

BRD4354 exhibits a distinct dual-action mechanism. It selectively inhibits HDAC5 and HDAC9, enzymes crucial for epigenetic regulation, and separately, it potently and covalently inactivates the SARS-CoV-2 Mpro, a key enzyme in the viral life cycle.^{[2][3]}

Histone Deacetylase (HDAC) Inhibition

BRD4354 is a moderately potent inhibitor of HDAC5 and HDAC9.^[4] While its inhibition of HDACs has been described as time-dependent and reversible, mechanistic studies suggest a more complex interaction involving a zinc-catalyzed decomposition of BRD4354. This decomposition is proposed to generate an ortho-quinone methide intermediate, which then covalently modifies nucleophilic cysteine residues within the HDAC enzymes.^[5] This dual

nature of reversible binding and potential for covalent modification highlights a nuanced inhibitory mechanism that warrants further investigation.

By selectively targeting HDAC5 and HDAC9, BRD4354 is a valuable tool for studying the specific roles of these enzymes in cellular processes like muscle differentiation, immune responses, and neuronal function.[3] These HDACs are known to repress the activity of the myocyte enhancer factor-2 (MEF2), a critical transcription factor. Inhibition by BRD4354 would, therefore, be expected to enhance MEF2-dependent gene expression.[3]

SARS-CoV-2 Main Protease (Mpro) Covalent Inhibition

The covalent inhibition mechanism of BRD4354 against the SARS-CoV-2 Mpro is well-defined.[1][6] It follows a time-dependent, two-step process.[6] Initially, BRD4354 binds reversibly to the Mpro active site.[6] This is followed by a retro-Mannich reaction, catalyzed by a general base within the enzyme, which generates a thiol-reactive ortho-quinone methide intermediate.[6] Subsequently, the catalytic cysteine residue (Cys145) of Mpro attacks this intermediate via a Michael addition, forming a stable covalent bond.[1][6] This covalent modification irreversibly inactivates the enzyme.[6]

Quantitative Data Summary

The inhibitory potency and kinetic parameters of BRD4354 against its targets have been quantified in various studies. The following tables summarize this key data.

Table 1: BRD4354 Inhibitory Potency (IC50) Against HDAC Isoforms

HDAC Isoform	Class	IC50 (μM)
HDAC1	I	>40[1]
HDAC2	I	>40[1]
HDAC3	I	>40[1]
HDAC4	IIa	3.88 - 13.8[1][4]
HDAC5	IIa	0.85[4][7]
HDAC6	IIb	3.88 - 13.8[4]
HDAC7	IIa	3.88 - 13.8[4]
HDAC8	I	3.88 - 13.8[4]
HDAC9	IIa	1.88[4][7]

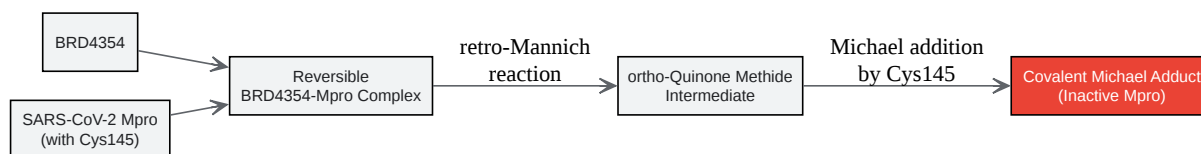
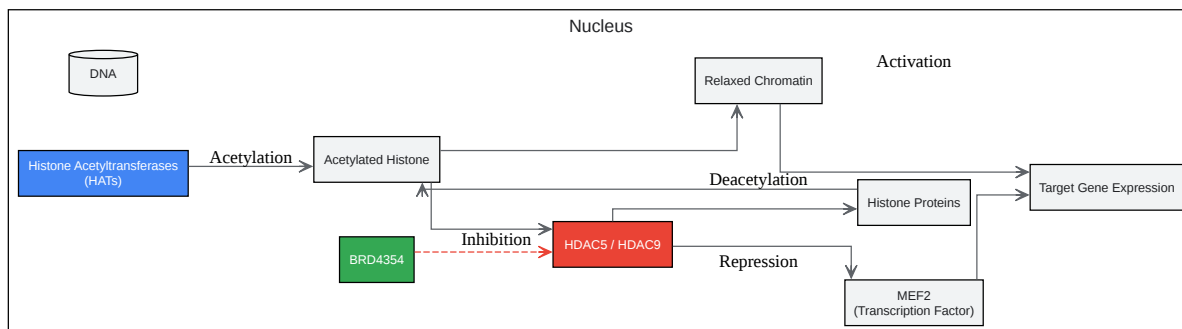
Table 2: BRD4354 Inhibitory Potency and Kinetic Parameters Against SARS-CoV-2 Mpro

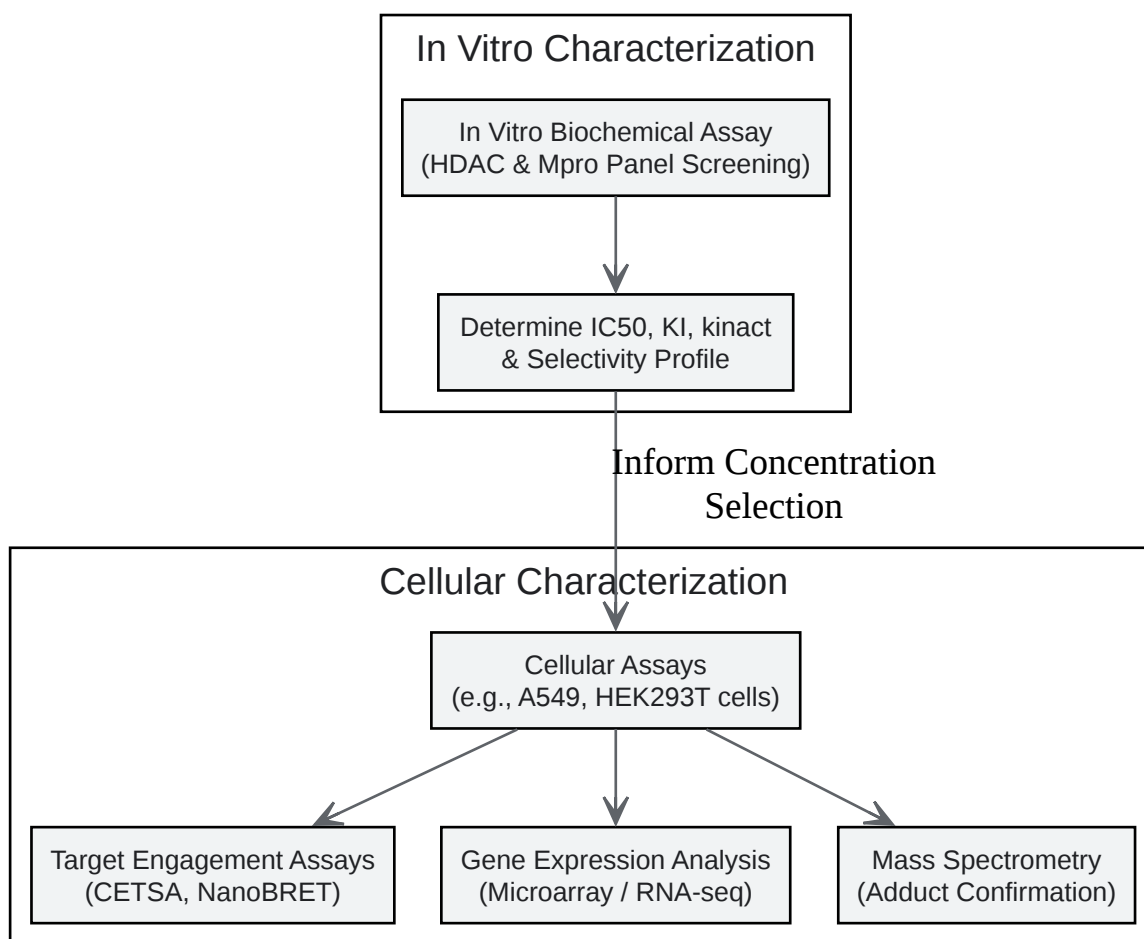
Parameter	Value
IC50 (60 min incubation)	0.72 ± 0.04 μM[6][8]
KI (Initial rapid binding)	1.9 ± 0.5 μM[6][8]
kinact,max (Second slow inactivation)	0.040 ± 0.002 min ⁻¹ [6][8]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows associated with BRD4354.

Signaling Pathway of HDAC5/9 Inhibition





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